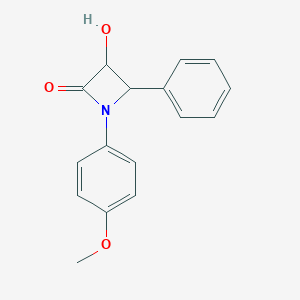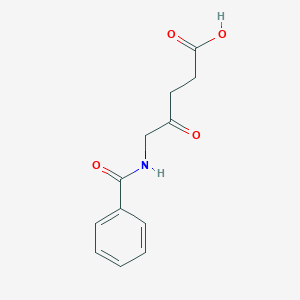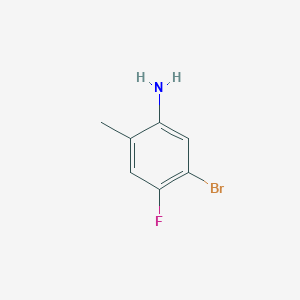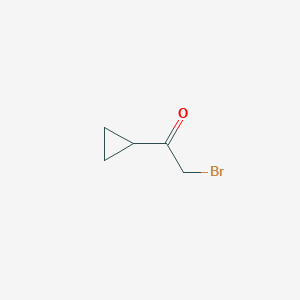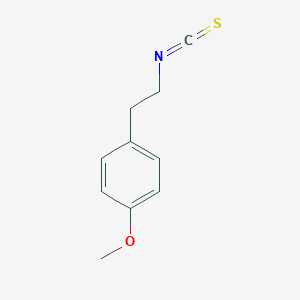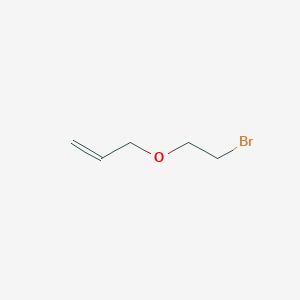
(2-Fluoro-phenyl)-piperidin-4-yl-methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of phenylpiperidine, which is a class of compounds containing a phenyl group connected to a piperidine ring . Piperidine is a six-membered ring with one nitrogen atom and five carbon atoms. The phenyl group is a six-membered aromatic ring, essentially a benzene ring minus a hydrogen, which allows it to bond to other atoms or groups of atoms .
Molecular Structure Analysis
The molecular structure of similar compounds, such as 2-Fluorobiphenyl, consists of a biphenyl where one hydrogen atom is replaced by a fluorine atom .Chemical Reactions Analysis
The chemical reactions of similar compounds involve various organic reactions, including electrophilic aromatic substitution, nucleophilic substitution, and others .Physical And Chemical Properties Analysis
Similar compounds, like 2-Fluorobiphenyl, appear as colorless crystals . They have a molecular weight of 172.20 g/mol . The physical and chemical properties of a compound can be influenced by the presence and position of the fluorine atom .Aplicaciones Científicas De Investigación
Synthesis of Bioactive Piperidine Derivatives
4-(2-Fluorobenzoyl)piperidine: serves as a key intermediate in the synthesis of various bioactive piperidine derivatives. These derivatives are crucial for designing drugs and are present in more than twenty classes of pharmaceuticals . The compound’s ability to undergo intra- and intermolecular reactions facilitates the creation of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones, which are significant in drug development .
Pharmacological Applications
The piperidine nucleus is pivotal in drug discovery, with derivatives being utilized as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and anticoagulant agents . 4-(2-Fluorobenzoyl)piperidine can be modified to enhance these pharmacological properties.
Analgesic and Anti-inflammatory Activities
Specific derivatives of 4-(2-Fluorobenzoyl)piperidine have been synthesized and tested for their analgesic and anti-inflammatory activities. Some compounds have shown higher analgesic effects than standard drugs like indomethacin, indicating the potential for developing new pain management medications .
Antioxidant Properties
Research suggests that certain piperidine derivatives exhibit potent antioxidant actions, capable of inhibiting or suppressing free radicals. This property is crucial for developing treatments against oxidative stress-related diseases .
Anticancer Potential
Piperidine alkaloids, including derivatives of 4-(2-Fluorobenzoyl)piperidine , have shown antiproliferative and antimetastatic effects on various types of cancers in both in vitro and in vivo studies. This highlights the compound’s potential as a scaffold for anticancer drugs .
Enzyme Inhibition
Studies have explored the potential of 4-(2-Fluorobenzoyl)piperidine as an inhibitor of specific enzymes involved in various biological processes. This application is significant for the development of targeted therapies for diseases related to enzyme dysfunction.
Privileged Structure in Medicinal Chemistry
The benzoylpiperidine fragment, to which 4-(2-Fluorobenzoyl)piperidine belongs, is considered a privileged structure in medicinal chemistry. It is found in many bioactive small molecules with therapeutic applications, such as anti-cancer, anti-psychotic, anti-thrombotic, anti-arrhythmic, anti-tubercular, anti-parasitic, and anti-inflammatory drugs .
Neurological Disorders
Derivatives of 4-(2-Fluorobenzoyl)piperidine are being investigated for their potential in treating neurological disorders, including Alzheimer’s disease and schizophrenia. The compound’s ability to cross the blood-brain barrier makes it a valuable candidate for CNS-targeted drug development .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(2-fluorophenyl)-piperidin-4-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO/c13-11-4-2-1-3-10(11)12(15)9-5-7-14-8-6-9/h1-4,9,14H,5-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYCLRCFFXWWFHF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=O)C2=CC=CC=C2F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Fluoro-phenyl)-piperidin-4-yl-methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-1-[2-(methylamino)phenyl]ethanone](/img/structure/B104797.png)


